molecular formula C20H19N3O4S B2780211 N-(4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 895112-05-7

N-(4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2780211
CAS No.: 895112-05-7
M. Wt: 397.45
InChI Key: DSEKQHAUKHAAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazinone core substituted with a 4-methoxyphenyl group and a sulfanyl-linked acetamide moiety. This compound is synthesized via coupling reactions involving diazonium salts or S-alkylation strategies, as inferred from analogous synthetic routes in the literature .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-16-7-3-14(4-8-16)22-18(24)13-28-19-20(25)23(12-11-21-19)15-5-9-17(27-2)10-6-15/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEKQHAUKHAAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution with methoxyphenyl groups: The pyrazine ring is then substituted with methoxyphenyl groups using electrophilic aromatic substitution reactions.

    Formation of the sulfanylacetamide linkage: This involves the reaction of the substituted pyrazine with a suitable thiol and acetamide derivative under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the pyrazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related acetamides and heterocyclic derivatives (Table 1). Key differences lie in the heterocyclic core, substituents, and sulfanyl/acyl linkages.

Compound Core Structure Substituents Key Functional Groups Biological Activity Reference
Target Compound 3-Oxo-3,4-dihydropyrazine Dual 4-methoxyphenyl groups, sulfanyl-linked acetamide Sulfanyl, ketone, methoxy Not explicitly reported
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Benzene 2-Aminophenyl, 4-methoxyphenyl Sulfanyl, amine, methoxy Antimicrobial (hypothesized)
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)acetamide Hydrazinylidene-cyanoacetamide 4-Methoxyphenyl, 4-sulfamoylphenyl Cyano, hydrazinylidene, sulfamoyl Not tested
N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide Sulfonamide-linked benzene 4-Methoxybenzenesulfonamido, sulfonyl Sulfonamide, sulfonyl, methoxy Stabilized by hydrogen bonding
2-[(5-Diphenylmethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide Oxadiazole Diphenylmethyl, pyrazinyl Sulfanyl, oxadiazole Not explicitly reported

Key Findings

Electronic Effects: The target compound’s dual 4-methoxyphenyl groups enhance electron-donating properties compared to analogs with single methoxy or unsubstituted aryl groups (e.g., 2-aminophenyl in ). This may influence redox behavior or receptor binding. The ketone in the dihydropyrazinone core introduces polarity, contrasting with non-polar cores like diphenylmethyl-oxadiazole in .

Synthetic Routes :

  • The target compound likely follows a coupling or S-alkylation pathway similar to (diazo coupling) or (regioselective alkylation) . Yields for related compounds (e.g., 95% for 13b in ) suggest efficient synthesis under controlled conditions.

Biological Potential: While direct data for the target compound is absent, analogs like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide are hypothesized to exhibit antimicrobial activity due to the amide-sulfanyl pharmacophore . The pyrazinone core may further modulate bioactivity, as seen in pyrazinone-based kinase inhibitors.

Physicochemical Properties

  • Solubility : The sulfanyl and ketone groups may improve aqueous solubility compared to purely aromatic analogs (e.g., diphenylmethyl-oxadiazole derivatives ).
  • Melting Point : Expected to exceed 250°C (based on analogs like 13b, mp 274°C ), reflecting strong intermolecular forces.

Biological Activity

N-(4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects.

1. Synthesis and Structural Characteristics

The synthesis of N-(4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves a multi-step process that typically includes the reaction of appropriate phenolic compounds with acetamides and other reagents to form the desired structure. The compound can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography.

Table 1: Key Structural Features

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₄S
Molecular Weight358.41 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

2.1 Antioxidant Activity

The antioxidant potential of N-(4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has been evaluated using the DPPH radical scavenging method. This method measures the ability of the compound to donate electrons or hydrogen atoms to neutralize free radicals.

In studies, derivatives of this compound have shown significant antioxidant activity, often surpassing that of ascorbic acid (vitamin C) by approximately 1.37 times .

2.2 Anticancer Activity

The anticancer properties of the compound have been assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicate that the compound exhibits cytotoxic effects, particularly against U-87 cells, with IC50 values indicating effective concentration levels for inhibiting cell growth .

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)
U-87 Glioblastoma25
MDA-MB-231 Triple-Negative50

2.3 Anti-inflammatory Activity

Research indicates that compounds similar to N-(4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is crucial for developing new therapeutic agents for inflammatory diseases .

2.4 Antimicrobial Activity

The compound has also been tested for antimicrobial activity against various bacterial strains. Results showed promising inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

3. Case Studies and Research Findings

Several studies have explored the biological activities of related compounds with similar structural motifs:

  • Antioxidant Study : A derivative was found to have a DPPH scavenging ability significantly higher than ascorbic acid .
  • Anticancer Evaluation : Compounds with similar structures demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells .
  • Anti-inflammatory Mechanism : Research highlighted the inhibition of NF-kB signaling pathways as a mechanism through which these compounds exert their anti-inflammatory effects .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions starting with precursors like 4-methoxyphenyl derivatives and thiol-containing intermediates. Key steps include nucleophilic substitution and cyclization. Optimal conditions require:

  • Solvents : Polar aprotic solvents (e.g., DMSO, ethanol) to stabilize intermediates .
  • Catalysts : Bases like potassium carbonate or sodium hydride to deprotonate thiol groups .
  • Temperature : Controlled heating (60–80°C) to avoid decomposition of thermally sensitive intermediates . Yield optimization relies on purification via column chromatography or recrystallization. Purity is confirmed using HPLC (>95%) .

Q. How can researchers characterize structural integrity using spectroscopic methods?

  • NMR : Compare experimental 1^1H/13^13C NMR spectra with predicted chemical shifts (e.g., methoxy protons at δ 3.7–3.9 ppm, pyrazine carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 440.12) .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S–C bond at ~650 cm1^{-1}) .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC50_{50} determination using fluorescence-based ADP-Glo™ kits) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Anti-inflammatory Potential : COX-2 inhibition assays or TNF-α ELISA in macrophage models .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

Discrepancies often arise from incomplete force fields in molecular docking or unaccounted solvation effects. Strategies include:

  • MD Simulations : Run extended simulations (≥100 ns) to assess binding stability .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., halogenation at the phenyl ring) to validate key pharmacophores .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities and compare with docking scores .

Q. How to design pharmacokinetic (PK) studies for this compound?

  • In Vitro :
  • Metabolic stability in liver microsomes (e.g., % remaining after 1 hour).
  • Plasma protein binding using ultrafiltration .
    • In Vivo :
  • Oral bioavailability in rodent models (Cmax_{max}, AUC).
  • Tissue distribution via LC-MS/MS .
    • ADME Modeling : Use tools like GastroPlus® to predict absorption and clearance .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Lab-to-pilot scale challenges include:

  • Reaction Homogeneity : Use continuous flow reactors for exothermic steps (e.g., thiol coupling) .
  • Purification : Replace column chromatography with crystallization (solvent: ethyl acetate/hexane) .
  • Yield Optimization : Statistical tools (e.g., Design of Experiments) to refine parameters like stoichiometry and mixing rates .

Q. How to perform structure-activity relationship (SAR) studies to identify critical functional groups?

  • Systematic Substitution : Replace methoxy groups with halogens or alkyl chains to assess impact on bioactivity .
  • Fragment-Based Design : Test truncated analogs (e.g., removing the pyrazine ring) to isolate active motifs .
  • 3D-QSAR : Generate CoMFA/CoMSIA models to map electrostatic/hydrophobic requirements .

Q. Key Data from Literature

  • Enzyme Inhibition : IC50_{50} values range from 0.8–5.2 µM for kinase targets .
  • Synthetic Yields : 60–75% after optimization .
  • Metabolic Stability : 40–60% remaining after 1 hour in human liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.